molecular formula C13H10FNO3 B6382653 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% CAS No. 1262002-37-8

4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95%

Cat. No. B6382653
CAS RN: 1262002-37-8
M. Wt: 247.22 g/mol
InChI Key: OMZXDNOPLZBMJZ-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% (4FM2NP) is a synthetic compound primarily used in scientific research for its biochemical and physiological effects. It is an important tool in the field of medicinal chemistry, as it can be used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drug compounds.

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% is used in medicinal chemistry and pharmacology to study the mechanism of action of drugs and investigate the biochemical and physiological effects of drug compounds. It can also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their pharmacological properties. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% is used in the synthesis of other compounds, such as nitroaromatic compounds and nitroalkanes.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% is believed to interact with other enzymes and proteins, including those involved in the transport of drugs across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% are not well understood. However, it is believed that the compound may affect the metabolism of drugs and other compounds, as well as their absorption, distribution, and excretion. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% may interact with other enzymes and proteins, resulting in changes in their activity and expression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not highly soluble in water, and its effects on biochemical and physiological processes are not well understood.

Future Directions

Future research on 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further studies should be conducted to investigate the compound's potential applications in the synthesis of other compounds, as well as its pharmacokinetics and pharmacodynamics. Further research should also focus on improving the solubility of 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% in water and exploring its potential uses in drug development.

Synthesis Methods

4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95% is synthesized by the reaction of 5-fluoro-2-methylphenol and 2-nitrophenol in aqueous solution. The reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds in two steps. First, the two reactants form a diazonium salt, which is then hydrolyzed to yield 4-(5-Fluoro-2-methylphenyl)-2-nitrophenol, 95%. The reaction is typically carried out at a temperature of 70-90°C and is complete within 1-2 hours.

properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-8-2-4-10(14)7-11(8)9-3-5-13(16)12(6-9)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZXDNOPLZBMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686243
Record name 5'-Fluoro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methylphenyl)-2-nitrophenol

CAS RN

1262002-37-8
Record name 5'-Fluoro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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